5,6-Dichloro-2-methylpyrimidin-4-amine Exhibits Enhanced Microtubule Depolymerization Activity
5,6-Dichloro-2-methylpyrimidin-4-amine was used as a starting material to synthesize novel monocyclic pyrimidine analogs that act as microtubule targeting agents [1]. One of the synthesized compounds, designated as compound 12, exhibited a 47-fold increase in cellular microtubule depolymerization activity (EC50 = 123 nM) and a 7.5-fold increase in growth inhibition (IC50 = 24.4 nM) against MDA-MB-435 cancer cells compared to the lead compound 1 [1]. This demonstrates the potential of the scaffold to generate highly potent microtubule depolymerizers.
| Evidence Dimension | Microtubule depolymerization activity |
|---|---|
| Target Compound Data | EC50 = 123 nM (for compound 12 synthesized from 5,6-dichloro-2-methylpyrimidin-4-amine) [1] |
| Comparator Or Baseline | Lead compound 1: EC50 = 5.78 µM [1] |
| Quantified Difference | 47-fold more potent [1] |
| Conditions | Cellular microtubule depolymerization assay in MDA-MB-435 cells [1] |
Why This Matters
This data supports the selection of 5,6-dichloro-2-methylpyrimidin-4-amine as a key building block for developing potent microtubule targeting agents, a class of compounds with established utility in cancer therapy.
- [1] ScienceDirect. Simple monocyclic pyrimidine analogs as microtubule targeting agents binding to the colchicine site. Accessed April 21, 2026. View Source
